d-Tocotrienol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136774-61-3 |
|---|---|
Molecular Formula |
C26H38O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
(2R)-2-methyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h9,11,13-15,19,27H,6-8,10,12,16-18H2,1-5H3/b21-11+,22-13+/t26-/m1/s1 |
InChI Key |
GJJVAFUKOBZPCB-HQLRYZJNSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC[C@@]1(CCC2=C(O1)C=CC(=C2)O)C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
D-Tocotrienol; J509.403H; Tocotrienol, D-; D Tocotrienol; DTocotrienol; |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways
De Novo Biosynthetic Routes in Plants
The de novo synthesis of δ-tocotrienol in plants relies on the coordinated activity of enzymes utilizing precursors from distinct metabolic routes.
The shikimate pathway provides the aromatic head group for tocochromanol synthesis in the form of homogentisate (B1232598) (HGA). frontiersin.orgresearchgate.netresearchgate.netmdpi.commdpi.com HGA is synthesized from 4-hydroxyphenylpyruvate (HPP) through the action of 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.commdpi.comnih.gov HPP, in turn, is produced from the aromatic amino acid L-tyrosine via tyrosine aminotransferases (TATs). mdpi.commdpi.com The availability of HGA is considered a limiting factor for vitamin E biosynthesis. mdpi.commdpi.comfrontiersin.orgnih.gov
The committed step in tocotrienol (B1241368) biosynthesis is the condensation of HGA with GGDP. frontiersin.orgresearchgate.netresearchgate.netresearchgate.net This reaction is catalyzed by homogentisate geranylgeranyl transferase (HGGT). oup.comfrontiersin.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netuniprot.org HGGT is an enzyme particularly described in seeds of monocots and is most active with GGDP as its substrate. oup.comresearchgate.netuniprot.orgusda.gov In contrast, homogentisate phytyltransferase (HPT), also known as VTE2, catalyzes the condensation of HGA with phytyl diphosphate (B83284) (PDP) to initiate tocopherol synthesis. frontiersin.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net While HPT primarily utilizes PDP, it has been shown that in plants with elevated HGA levels, HPT can also catalyze the synthesis of tocotrienols using GGDP. mdpi.comfrontiersin.org The product of the HGGT-catalyzed reaction is 2-methyl-6-geranylgeranylbenzoquinol (MGGBQ). researchgate.netmdpi.comnih.govuniprot.org
Following the initial condensation, MGGBQ undergoes cyclization and methylation reactions to produce the different tocotrienol isomers (α, β, γ, and δ). researchgate.netmdpi.com δ-Tocotrienol is the least methylated form, possessing a methyl group only at the C-8 position of the chromanol ring. scicompdf.segoogle.com The cyclization of MGGBQ to form the chromanol ring is catalyzed by tocopherol cyclase (TC), also known as VTE1. researchgate.netmdpi.comnih.govthescipub.comresearchgate.net It is probable that a common cyclase is involved in the formation of both γ- and δ-tocochromanols. nih.gov Subsequent methylation steps, catalyzed by γ-tocopherol methyltransferase (γ-TMT), also known as VTE4, convert δ-tocotrienol to γ-tocotrienol and then to α-tocotrienol. researchgate.netmdpi.commdpi.comnih.gov Therefore, δ-tocotrienol serves as a precursor for the more methylated tocotrienol forms.
The biosynthesis of vitamin E, including tocotrienols, is subject to transcriptional regulation. oup.comfrontiersin.orgnih.gov Studies have shown that the expression levels of genes encoding key enzymes in the pathway, such as TAT, HPPD, HGGT, HPT, TC, and γ-TMT, can influence the accumulation of different tocochromanols. oup.comfrontiersin.orgnih.gov For example, in dwarf fan palm seeds, changes in the expression of ChTAT, ChHPT, ChHGGT, ChTC, and Chγ-TMT correlated with the shift from tocotrienol accumulation in quiescent seeds to tocopherol synthesis during germination. oup.comnih.gov Increased expression of ChTAT and ChHPT was observed during germination, coinciding with increased tocopherol levels, while ChHGGT and Chγ-TMT expression decreased. oup.comnih.gov This suggests that transcriptional regulation of these enzymes plays a key role in diverting the metabolic flux towards either tocopherol or tocotrienol synthesis. oup.comnih.gov
Isomer-Specific Synthesis Steps
Biotechnological Approaches for δ-Tocotrienol Biosynthesis
Given the beneficial properties of δ-tocotrienol and its limited natural distribution compared to tocopherols (B72186), biotechnological approaches are being explored to enhance its production. acs.orgjst.go.jp Metabolic engineering strategies aim to increase the flux through the tocotrienol biosynthetic pathway in plants and microorganisms. Overexpression of key enzymes like HGGT has been shown to increase tocotrienol content in various plants, including Arabidopsis, corn, and soybean. researchgate.netfrontiersin.orgusda.govresearchgate.net For instance, transforming barley HGGT (HvHGGT) into canola resulted in a significant increase in total tocochromanol content, primarily in the form of tocotrienols. frontiersin.orgresearchgate.net
Another approach involves increasing the availability of the precursor HGA by engineering the shikimate pathway. Overexpression of enzymes like HPPD and prephenate dehydrogenase (TyrA) has led to increased HGA levels and, consequently, enhanced tocotrienol production in transgenic plants. mdpi.comfrontiersin.orgnih.govusda.gov
Furthermore, microbial cell factories, such as Saccharomyces cerevisiae, are being engineered for the de novo biosynthesis of δ-tocotrienol. nih.govacs.orgacs.org This involves introducing the genes encoding the necessary enzymes from photosynthetic organisms into the yeast genome and optimizing the metabolic pathways for precursor supply and product accumulation. nih.govacs.orgacs.org Efforts have focused on assembling the complete biosynthetic pathway and enhancing the production of GGDP. acs.orgacs.org These biotechnological advancements hold promise for sustainable and efficient production of δ-tocotrienol. acs.org
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| δ-Tocotrienol | 92755 |
| Homogentisate (HGA) | 361 |
| Geranylgeranyl Diphosphate (GGDP) | 5287926 |
| Phytyl Diphosphate (PDP) | 183847 |
| 4-Hydroxyphenylpyruvate (HPP) | 780 |
| L-Tyrosine | 145742 |
| 2-Methyl-6-geranylgeranylbenzoquinol (MGGBQ) | Not readily available in PubChem as a standard entry, typically an intermediate. |
| α-Tocotrienol | 92754 |
| β-Tocotrienol | 130740 |
| γ-Tocotrienol | 92756 |
Data Tables:
Based on the search results, a representative data point on the increase in tocotrienol content through genetic engineering can be presented in a table.
| Plant Species | Engineered Gene | Effect on Tocotrienol Content | Source |
| Canola | Barley HvHGGT | Up to 4-fold increase in total tocochromanols (primarily tocotrienols) in seeds compared to wild-type. | frontiersin.org |
| Arabidopsis | Barley HGGT | Accumulation of tocotrienols (absent in wild-type leaves) and a 10- to 15-fold increase in total vitamin E in leaves. | researchgate.net |
| Soybean | Barley HGGT | Six to tenfold increase in seed tocochromanols, principally tocotrienols. | frontiersin.org |
| Saccharomyces cerevisiae | Heterologous δ-tocotrienol pathway genes | De novo biosynthesis achieved, with reported titers up to 4.1 mg/L in fed-batch fermentation. | acs.org |
| Saccharomyces cerevisiae | Optimized δ-tocotrienol pathway genes and transport engineering | Titer increased to 241.7 mg/L in shake flasks, with 30.4% secreted; 181.12 mg/L collected extracellularly with in situ extractant. | acs.org |
This table illustrates the potential of biotechnological interventions to enhance δ-tocotrienol production.
Heterologous Expression Systems (e.g., in Escherichia coli, Saccharomyces cerevisiae)
Heterologous expression systems, such as Escherichia coli and Saccharomyces cerevisiae, have been explored for the production of d-tocotrienol and its precursors. These systems offer advantages over plant extraction and chemical synthesis, including potentially increased efficiency and cost-effectiveness researchgate.net.
Escherichia coli has been utilized as a host for the heterologous expression of tocochromanol biosynthesis genes from photosynthetic organisms like Synechocystis sp. and Arabidopsis thaliana nih.govresearchgate.net. By introducing genes encoding key enzymes such as hydroxyphenylpyruvate dioxygenase (hpd), geranylgeranylpyrophosphate synthase (crtE), homogentisate phytyltransferase (hpt - which can exhibit some HGGT activity), and tocopherol cyclase (cyc or vte1), researchers have achieved the production of this compound and its intermediates nih.govpnas.orgresearchgate.net. For instance, simultaneous expression of hpd, crtE, and hpt from Synechocystis sp. in E. coli resulted in the production of 2-methyl-6-geranylgeranyl-benzoquinol (MGGBQ) nih.govresearchgate.net. Further expression of the tocopherol cyclase gene vte1 from Arabidopsis thaliana led to the formation of this compound nih.govresearchgate.net. Initial yields of this compound in recombinant E. coli were reported at 15 µg/g dry cell weight nih.govresearchgate.net. Engineering plasmid-free E. coli strains by integrating the necessary genes (crtE, hpd, and hpt) into the chromosome demonstrated higher yields of the precursor MGGBQ compared to using multi-copy plasmids nih.govresearchgate.net.
Saccharomyces cerevisiae has also been engineered for the de novo biosynthesis of tocotrienols, including this compound researchgate.netresearchgate.netresearchgate.net. This involves introducing heterologous genes from photosynthetic organisms into yeast strains, leveraging the endogenous shikimate and mevalonate (B85504) pathways for precursor supply nih.govresearchgate.netresearchgate.netresearchgate.net. To construct the complete pathway in S. cerevisiae, exogenous enzymes such as HPPD, HGGT, MPBQMT, TC, and γ-TMT are required nih.gov. Studies have shown that engineered yeast can produce tocotrienols, with yields reaching up to 7.6 mg/g dry cell weight after identifying and addressing metabolic bottlenecks and enhancing precursor supply nih.govresearchgate.netresearchgate.netresearchgate.net. Proper truncation of N-terminal transit peptides from plant-sourced enzymes was found to be crucial for successful expression in yeast nih.govresearchgate.netresearchgate.net. Efforts to improve this compound production in S. cerevisiae have involved modular engineering strategies and optimization of the biosynthetic pathway researchgate.net. Initial de novo production of this compound from glucose in S. cerevisiae was reported at 4.1 mg/L in fed-batch fermentation researchgate.net. Further optimization and engineering strategies have led to increased titers researchgate.netresearchgate.netresearchgate.net.
Metabolic Engineering Strategies for Enhanced Precursor Availability and Catalytic Efficiency
Metabolic engineering strategies have been crucial in enhancing the production of this compound in both native and heterologous systems by addressing limitations in precursor availability and enzyme catalytic efficiency.
Enhancing the availability of precursors, specifically HGA and GGPP, is a key strategy. HGA is derived from the shikimate pathway via HPP, catalyzed by HPPD mdpi.com. Increasing the flux towards HGA synthesis has been shown to boost vitamin E levels, particularly tocotrienols mdpi.com. Overexpression of HPPD, sometimes in conjunction with enzymes like TyrA, has led to significant increases in vitamin E content in transgenic plants, highlighting the limiting nature of HGA synthesis mdpi.com. In E. coli, overexpression of hpd resulted in accumulation of homogentisate nih.govresearchgate.net.
GGPP is synthesized through the isoprenoid pathway. Strategies to increase GGPP availability include enhancing the expression of upstream enzymes in this pathway, such as deoxyxylulose-5-phosphate synthase (DXS), a rate-limiting enzyme in the MEP pathway mdpi.com. Overexpression of dxs in engineered E. coli strains increased the yield of the tocotrienol precursor MGGBQ nih.govresearchgate.net. In S. cerevisiae, the mevalonate pathway supplies GGPP precursors, and enhancing this pathway is critical for tocotrienol production nih.govresearchgate.net.
Improving the catalytic efficiency of key enzymes in the this compound pathway is another critical aspect of metabolic engineering. HGGT, catalyzing the first committed step, is a primary target researchgate.net. Overexpression of HGGT has been shown to significantly increase tocotrienol levels in plants mdpi.comfrontiersin.orgnih.govunifr.ch. For example, overexpression of barley HGGT (HvHGGT) in maize kernels resulted in substantial increases in total vitamin E, primarily as tocotrienols mdpi.comfrontiersin.orgnih.gov. In S. cerevisiae, efforts have focused on ensuring functional expression of HGGT from photosynthetic organisms, which can be challenging researchgate.net.
The catalytic efficiency of enzymes downstream of HGGT, such as tocopherol cyclase (TC) and methyltransferases (like γ-TMT), also impacts the final this compound yield and the distribution of tocotrienol isomers mdpi.comnih.gov. While TC catalyzes the formation of this compound, the subsequent methylation by γ-TMT leads to the production of β- and α-tocotrienol mdpi.comnih.gov. Enhancing the activity of methyltransferases, for instance by increasing the supply of the methyl donor S-adenosyl methionine (SAM), can drive the conversion of this compound to its methylated forms nih.gov. However, the activity of heterologously expressed γ-TMT in yeast has been observed to be relatively low, with this compound or γ-tocotrienol remaining as major products in some cases nih.gov.
Metabolic engineering efforts in S. cerevisiae have employed modular engineering strategies to reconstruct and optimize the this compound biosynthesis pathway researchgate.net. This includes identifying and eliminating rate-limiting steps and assembling key enzymes in biosynthesis modules to improve substrate channeling and catalytic efficiency researchgate.net. Strategies such as fusion expression of key enzymes and semi-rational design of enzymes like SyHPT have been explored to enhance catalytic efficiency researchgate.net. Multi-copy integration of pathway genes has also been used to increase enzyme levels researchgate.net.
Furthermore, strategies to improve product accumulation and potential secretion have been investigated in heterologous hosts. In S. cerevisiae, approaches like adding 2-hydroxypropyl-β-cyclodextrin (CD) and overexpressing transporters like PDR1 have been used to enhance this compound titers and facilitate extracellular collection researchgate.net.
Detailed research findings illustrate the impact of these strategies. In engineered E. coli, increasing the expression of dxs and idi (isopentenyl-diphosphate isomerase) significantly increased the yield of MGGBQ nih.govresearchgate.net.
| Engineered E. coli Strain | Genes Integrated/Overexpressed | MGGBQ Yield (µg/g dry cell weight) | Citation |
| Plasmid-based expression | crtE, hpd, hpt | 325 | nih.govresearchgate.net |
| Chromosomal integration | crtE, hpd, hpt | 604 | nih.govresearchgate.net |
| Chromosomal integration + idi overexpression | crtE, hpd, hpt, idi | 1110 | nih.govresearchgate.net |
| Chromosomal integration + idi + dxs overexpression | crtE, hpd, hpt, idi, dxs | 1425 | nih.govresearchgate.net |
In engineered S. cerevisiae, various modifications to enhance precursor supply and enzyme efficiency have led to improved tocotrienol production.
| Engineered S. cerevisiae Strain Modifications | Tocotrienol Yield/Titer | Notes | Citation |
| Heterologous pathway assembly + precursor supply enhancement | 102.8 mg/L (δ-tocotrienol) | In Yarrowia lipolytica | researchgate.net |
| Heterologous genes + endogenous pathways + bottleneck elimination + precursor enhancement | Up to 7.6 mg/g DCW | Tocotrienols | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Comprehensive pathway engineering + cold-shock-triggered temperature control | 320 mg/L | Total tocotrienols in 5L fermentor | nih.govresearchgate.netzju.edu.cn |
| Modular engineering + pathway optimization | 1455.5 μg/L | δ-tocotrienol | researchgate.net |
| Pathway optimization + biphasic extraction + transporter screening | 25.57 mg/g DCW, 82.68 mg/L (shake flask), 73.66% secreted | Tocotrienols | nih.gov |
| Fusion expression + semi-rational design (SyHPT) + multi-copy integration | 466.8 mg/L (δ-tocotrienol) | In Yarrowia lipolytica in 5L bioreactor | researchgate.net |
These studies demonstrate the effectiveness of metabolic engineering in increasing the production of this compound and its precursors in heterologous hosts, paving the way for potential industrial fermentation processes researchgate.netzju.edu.cnnih.gov.
Molecular Mechanisms of Action
Antioxidant Mechanisms at the Cellular Level
Oxidative stress, an imbalance between reactive oxygen species (ROS) production and the antioxidant defense system, is implicated in various cellular damages and diseases. mdpi.comuitm.edu.my d-Tocotrienol contributes to cellular antioxidant defense through direct free radical scavenging, induction of endogenous antioxidant enzymes, and protection against oxidative stress-induced macromolecular damage.
Direct Free Radical Scavenging Properties and Membrane Integration Dynamics
This compound, like other tocotrienols, possesses a chromanol ring that can donate a phenolic hydrogen to scavenge free radicals. mdpi.com This direct scavenging activity helps to neutralize reactive species such as superoxide (B77818) radicals and hydrogen peroxide. nih.gov
The unsaturated isoprenoid tail of this compound plays a crucial role in its integration and dynamics within cell membranes. Compared to tocopherols (B72186), tocotrienols, including this compound, exhibit a higher capability to penetrate cell membranes with saturated fatty layers. researchgate.net Studies suggest that the higher antioxidant potency of d-alpha-tocotrienol compared to d-alpha-tocopherol is due in part to its more uniform distribution in the membrane bilayer and its stronger disordering of membrane lipids, which enhances the interaction with lipid radicals. nih.govresearchgate.net This unique membrane integration allows this compound to effectively protect membrane lipids from peroxidation. nih.govnih.gov
Induction of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Glutathione (B108866) Peroxidase)
Beyond direct scavenging, this compound can also bolster the cell's intrinsic antioxidant defenses by inducing the expression and activity of key endogenous antioxidant enzymes. These enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.comnih.govnih.govnih.gov
Research indicates that tocotrienols can activate NRF2 (nuclear factor erythroid 2–related factor 2), a transcription factor that regulates the expression of numerous antioxidant proteins and enzymes, including SOD and GPx. mdpi.com This induction of endogenous antioxidant enzymes by this compound contributes to a more robust defense against oxidative insults. Studies have shown that tocotrienol (B1241368) treatment can lead to increased SOD activity and decreased glutathione peroxidase activity in certain contexts. bioline.org.br
Data from studies investigating the effects of tocotrienols on antioxidant enzyme activity highlight their potential in enhancing cellular defense mechanisms:
| Enzyme | Effect of Tocotrienols (General) | Specific Findings related to this compound or TRF | Source |
| Superoxide Dismutase | Induction/Increased Activity | Upregulated SOD2 mRNA expression and SOD enzyme activity in senescent myoblasts by Tocotrienol-Rich Fraction (TRF). nih.gov Increased erythrocyte superoxide dismutase activity in smokers supplemented with vitamin E. bioline.org.br | nih.govbioline.org.br |
| Glutathione Peroxidase | Modulation (Increase/Decrease) | Increased glutathione peroxidase activity in rat bones with palm tocotrienol supplementation. caldic.com Decreased glutathione peroxidase activity in smokers supplemented with vitamin E. bioline.org.br | caldic.combioline.org.br |
| Catalase | Modulation/Increased Activity | Modulated catalase gene expression and increased activity in senescent myoblasts by TRF. nih.gov | nih.gov |
Protection against Oxidative Stress-Induced Macromolecular Damage
Oxidative stress can lead to damage of essential cellular macromolecules, including lipids, proteins, and DNA. nih.govdirect-ms.org this compound's antioxidant properties help protect these vital components from oxidative damage.
By scavenging free radicals and enhancing endogenous antioxidant defenses, this compound can reduce lipid peroxidation, a process where free radicals attack membrane lipids, leading to cellular dysfunction. nih.govnih.govnih.govmdpi.comscielo.br Studies have shown that tocotrienol-rich fractions can significantly diminish reactive oxygen species production and decrease lipid peroxidation. nih.govscielo.br Furthermore, tocotrienols may help protect against DNA damage caused by oxidative stress. nih.govmdpi.com
Modulation of Cellular Signaling Pathways
In addition to its antioxidant functions, this compound also modulates various cellular signaling pathways, influencing processes such as inflammation, cell survival, and proliferation. nih.govmdpi.commdpi.comnih.gov
Nuclear Factor Kappa B (NF-κB) Pathway Regulation
The Nuclear Factor Kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immunity, cell survival, and proliferation. mdpi.comnih.govqdu.edu.cn Aberrant NF-κB activation is associated with various diseases, including chronic inflammation and cancer. nih.govqdu.edu.cn this compound has been shown to modulate the activity of the NF-κB pathway. nih.govmdpi.commdpi.comnih.govqdu.edu.cntandfonline.com
Inhibition of NF-κB Activation
Multiple studies have demonstrated that this compound can inhibit the activation of the NF-κB pathway. nih.govmdpi.comnih.govqdu.edu.cntandfonline.comdovepress.compsu.eduaacrjournals.orgtandfonline.com This inhibition can occur through various mechanisms.
Research indicates that this compound can suppress the transcriptional activation and nuclear translocation of NF-κB. mdpi.com It has been shown to inhibit the phosphorylation of key upstream kinases involved in NF-κB activation, such as transforming growth factor β-activated kinase 1 (TAK1). nih.gov Furthermore, this compound may upregulate the expression of proteins that act as inhibitors of NF-κB, such as A20 and cylindromatosis (CYLD). nih.gov
Studies investigating the effect of this compound on NF-κB activity have yielded consistent results:
| Cell Type / Model | Stimulus (if applicable) | Effect on NF-κB Activation | Source |
| RAW 264.7 macrophages | TNF-α, LPS | Inhibited TNF-α-induced and LPS-stimulated NF-κB activation, transcriptional activation, and nuclear translocation. mdpi.comnih.gov Inhibited phosphorylation of TAK1. nih.gov | mdpi.comnih.gov |
| Human chronic myeloid leukemia cells (KBM-5) | TNF-α | Attenuated TNF-α-induced NF-κB activation. nih.gov | nih.gov |
| Pancreatic cancer cells | Constitutive | Suppressed constitutive NF-κB activation. nih.govpsu.eduaacrjournals.org | nih.govpsu.eduaacrjournals.org |
| Non-small cell lung cancer cells (NSCLC) | - | Inhibited NF-κB signaling pathways. tandfonline.comdovepress.comtandfonline.com Downregulated Notch-1 mediated NF-κB. dovepress.com | tandfonline.comdovepress.comtandfonline.com |
| Breast cancer cells | TNF-α | Inhibited TNF-α-triggered NF-κB activation. nih.gov | nih.gov |
The inhibition of NF-κB activation by this compound is considered a significant mechanism contributing to its anti-inflammatory and potential anti-cancer properties. nih.govmdpi.comnih.govnih.govqdu.edu.cn This modulation can lead to the downregulation of NF-κB-regulated genes involved in inflammation, cell survival (e.g., Bcl-XL, survivin, XIAP), and proliferation. psu.eduaacrjournals.orgtandfonline.commdpi.com
Downstream Gene Expression Modulation (e.g., Pro-inflammatory Cytokines, Cyclooxygenase-2)
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in various cellular processes, including proliferation, differentiation, and the stress response. δ-Tocotrienol has been shown to modulate the activity of different components of this pathway.
Studies have demonstrated that δ-tocotrienol can inhibit the activation (phosphorylation) of Extracellular Regulated Protein Kinases 1/2 (ERK1/2) in various cell types, such as LPS-stimulated macrophages and pancreatic cancer cells. mdpi.comresearchgate.netplos.org This inhibition of the RAF-MEK-ERK pathway is associated with the induction of cell-cycle arrest and the upregulation of cell-cycle inhibitors like p27Kip1 in pancreatic cancer cells. plos.org However, it is important to note that in a different context, specifically in B16 melanoma cells, δ-tocotrienol treatment was observed to markedly induce the activation of ERK signaling, which was associated with its anti-melanogenic effects. researchgate.net This suggests that the effect of δ-tocotrienol on ERK can be context-dependent, varying with cell type and the specific biological process being modulated.
δ-Tocotrienol has also been shown to inhibit the phosphorylation of c-Jun N-terminal Kinase (JNK). mdpi.comnih.gov In LPS-stimulated macrophages, δ-tocotrienol blocked the phosphorylation of JNK, contributing to the inhibition of pro-inflammatory mediator expressions. mdpi.com While some research suggests that tocotrienol-mediated endoplasmic reticulum stress can lead to the phosphorylation of JNK, δ-tocotrienol's direct effect appears to be inhibitory in inflammatory contexts. purdue.edunih.gov
The effects of δ-tocotrienol on p38 MAPK appear to be varied depending on the cellular context. In LPS-stimulated macrophages, δ-tocotrienol inhibited the phosphorylation of p38 MAPK. mdpi.com Conversely, other research indicates that p38 MAPK can be activated after tocotrienol-mediated endoplasmic reticulum stress. nih.gov These findings suggest a complex modulation of the p38 MAPK pathway by δ-tocotrienol, potentially involving both direct and indirect mechanisms.
c-Jun N-terminal Kinase (JNK) Inhibition
Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition
Research also suggests that tocotrienols, including the delta isoform, can modulate the Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3. Studies have indicated that tocotrienols can inhibit the activation of STAT3, a transcription factor involved in cell proliferation, survival, and angiogenesis. researchgate.netresearchgate.netqdu.edu.cn While the precise molecular mechanisms by which δ-tocotrienol specifically inhibits the STAT pathway are not as extensively detailed as its effects on NF-κB and MAPK in the available literature, the inhibition of STAT signaling is considered one of the molecular targets contributing to the biological activities of tocotrienols. researchgate.netresearchgate.net
Here is a summary of the molecular mechanisms discussed:
| Pathway/Target | Observed Modulation by δ-Tocotrienol | Cellular Contexts Reported |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Inhibition of production | LPS-stimulated macrophages |
| Cyclooxygenase-2 (COX-2) | Downregulation (Tocotrienols in general, including delta) | Implied in anti-inflammatory/anti-angiogenic effects |
| NF-κB Activation | Inhibition | Macrophages, Pancreatic Cancer cells, Breast Cancer cells |
| A20 (TNFAIP3) Expression | Upregulation | Macrophages, Mouse embryonic fibroblasts |
| ERK Activation (Phosphorylation) | Inhibition; Activation (Context-dependent) | LPS-stimulated macrophages, Pancreatic Cancer cells; Melanoma cells |
| JNK Activation (Phosphorylation) | Inhibition; Activation (Associated with ER stress) | LPS-stimulated macrophages; Various cell types (ER stress context) |
| p38 MAPK Activation (Phosphorylation) | Inhibition; Activation (Associated with ER stress) | LPS-stimulated macrophages; Various cell types (ER stress context) |
| STAT Pathway (specifically STAT3 activation) | Inhibition (Tocotrienols in general, including delta) | Various cancer cell types |
This compound, a member of the vitamin E family, has garnered attention for its diverse biological activities, particularly its potential involvement in modulating cellular processes. Research has focused on understanding its molecular mechanisms, especially concerning cell fate decisions such as apoptosis and its interaction with signaling pathways like those involving Peroxisome Proliferator-Activated Receptors (PPARs).
Modulation of Pro-apoptotic and Anti-apoptotic Protein Ratios (e.g., Bax/Bcl-2) this compound influences the balance between pro-apoptotic and anti-apoptotic proteins, particularly members of the Bcl-2 family.nih.govmdpi.complos.orgThe ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) is a critical determinant of mitochondrial outer membrane permeabilization (MOMP) and subsequent cytochrome c release.nih.govmdpi.comδ-Tocotrienol has been shown to increase the expression levels of the pro-apoptotic protein Bax and suppress the expression levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.nih.govplos.orgThis shift in the Bax/Bcl-2 ratio favors the induction of apoptosis.plos.orgmdpi.com
Cell Cycle Regulation Mechanisms
This compound has been shown to influence the cell cycle, a tightly regulated process essential for cell proliferation. Its effects are primarily observed in the induction of cell cycle arrest and the modulation of key regulatory proteins.
Cell Cycle Arrest Induction (e.g., G1 phase)
Research indicates that this compound can induce cell cycle arrest, predominantly in the G1 phase, in various cell lines. This arrest prevents cells from progressing to the DNA synthesis (S) phase, thereby inhibiting proliferation. For instance, studies on human melanoma cells demonstrated that d-δ-tocotrienol mediated cell cycle arrest at the G1 phase. iiarjournals.orgnih.gov Similarly, this compound treatment led to an increase in the percentage of pancreatic cancer cells in the G1 phase. semanticscholar.org In human bladder cancer cells, δ-tocotrienol treatment induced G1 phase arrest and a reduction in the cell population in the S phase at concentrations of 100 μM and higher. plos.org Beta-tocotrienol, another isomer, also induced a mild G1 phase arrest in breast cancer cells. mdpi.com The induction of G1 arrest by d-δ-tocotrienol has also been observed in human DU145 prostate carcinoma cells. nih.gov
Data from studies illustrating this compound's effect on cell cycle distribution are presented in the table below.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Snippet Source |
| Human Melanoma (A2058, A375) | Various | 72 hours | G1 phase arrest | iiarjournals.orgnih.gov |
| Human Pancreatic Cancer (MIAPaCa-2) | Predetermined IC50 | 0-48 hours | G1 cell-cycle arrest | semanticscholar.orgnih.gov |
| Human Bladder Cancer (T24, 5637) | ≥ 100 μM | 48 hours | G1 phase arrest | plos.org |
| Human Breast Cancer (MDA-MB-231, MCF7) | 20 μM | 48 hours | Mild G1 phase arrest | mdpi.com |
| Human Prostate Carcinoma (DU145) | 7.5 μM (in blend) | Not specified | G1 phase arrest | nih.govtandfonline.com |
Cyclin-Dependent Kinase Inhibitor (e.g., p27Kip1) Upregulation
Upregulation of cyclin-dependent kinase inhibitors (CKIs), such as p27Kip1 (also known as CDKN1B), is another mechanism by which this compound influences the cell cycle. p27Kip1 is a key regulator that inhibits the activity of cyclin-CDK complexes, thereby preventing cell cycle progression. Studies have shown that this compound treatment leads to increased levels of p27Kip1. semanticscholar.orgnih.govwjgnet.commdpi.complos.org For example, this compound induced p27Kip1 expression and increased its nuclear accumulation in pancreatic cancer cells. semanticscholar.orgnih.gov This induction of p27Kip1 is considered a crucial event in this compound-induced G1 arrest in these cells. semanticscholar.org The increase in p27Kip1 levels was observed to be significant within 6 hours of this compound treatment in pancreatic cancer cells and was sustained over 48 hours. nih.gov δ-tocotrienol also increased the expression levels of cell cycle inhibitors, including p27, in human bladder cancer cells. plos.org Furthermore, δ-tocotrienol induced p27Kip1 mRNA expression, suggesting transcriptional upregulation. nih.govplos.orgtocotrienol.org
Cyclin and Cyclin-Dependent Kinase (CDK) Modulation
This compound also modulates the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are crucial for regulating the transitions between different cell cycle phases. Reduced expression of certain cyclins and CDKs has been observed following this compound treatment. In human melanoma cells, d-δ-tocotrienol-mediated G1 phase arrest was accompanied by reduced expression of cyclin-dependent kinase 4 (CDK4). iiarjournals.orgnih.gov This reduction in CDK4 expression was significant after a 48-hour incubation with d-δ-tocotrienol. iiarjournals.org Cyclin D1 and CDK4 expression were also affected by δ-tocotrienol in breast cancer cells. researchgate.net Modulation of cyclins and CDKs by tocotrienols contributes to the observed cell cycle arrest. foodb.cafrontiersin.org
DNA Damage Response and Repair Pathway Influence
While the provided search results primarily focus on cell cycle and mevalonate (B85504) pathway modulation, some information suggests a potential influence of tocotrienols on DNA damage response and repair pathways. Tocotrienols have been reported to have other biological functions such as modulating DNA repair systems. sdguthrie-nutrition.com They may play a protective role against oxidative stress-induced DNA damage, which is a primary cause of genetic mutation. oup.comresearchgate.net Supplementation with tocotrienols has been shown to reduce the level of DNA damage in healthy subjects. sdguthrie-nutrition.comresearchgate.net This protective effect might be due to the inhibition of DNA damage formation through antioxidant function and by activation of signaling pathways. sdguthrie-nutrition.com The correlation between ERK phosphorylation and radiation-induced DNA damage has also been assessed in the context of δ-tocotrienol, suggesting a link between signaling pathways influenced by this compound and DNA damage. haematologica.org
Mevalonate Pathway Modulation
The mevalonate pathway is a critical metabolic pathway involved in the synthesis of cholesterol and other isoprenoids essential for various cellular functions, including cell growth and proliferation. This compound is known to modulate this pathway, primarily by suppressing the activity and expression of HMG-CoA reductase.
HMG-CoA Reductase Activity and Expression Suppression
A key mechanism of action of this compound is the suppression of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme of the mevalonate pathway. iiarjournals.orgnih.govsemanticscholar.orgtandfonline.commdpi.comtocotrienol.orgfoodb.cafrontiersin.orgresearchgate.netmdpi.comspringermedizin.deoup.comqdu.edu.cnresearchgate.netnih.gov d-δ-Tocotrienol is described as a post-transcriptional down-regulator of HMG-CoA reductase. iiarjournals.orgnih.govtandfonline.com This suppression leads to a depletion of essential isoprenoid intermediates like farnesyl- and geranylgeranyl-pyrophosphates, which are necessary for the post-translational modification and biological activities of growth-related proteins such as Ras. iiarjournals.orgtandfonline.com The dysregulation of HMG-CoA reductase in tumors offers a potential target for therapeutic intervention, and this compound's ability to suppress this enzyme is a significant aspect of its biological activity. iiarjournals.org While initially thought to primarily act post-transcriptionally, more recent evidence suggests additional transcriptional regulation imposed by tocotrienol. tandfonline.com δ-tocotrienol enhances the ubiquitination of HMGCR and inhibits SREBP processing, contributing to its regulatory effect on the enzyme. mdpi.com Downregulation of HMG CoA reductase by d-δ-tocotrienol has also been observed in the context of stimulating the differentiation of preosteoblasts. nih.gov
Impact on Protein Prenylation
The mevalonate pathway is crucial for providing isoprenoids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are essential for the prenylation of various growth-related proteins, including Ras, nuclear lamins, and the insulin-like growth factor I receptor. iiarjournals.orgmdpi.com Protein prenylation is a post-translational modification that is important for the proper localization and function of these proteins, many of which are involved in cell cycle progression and proliferation. iiarjournals.org
d-δ-Tocotrienol has been shown to act as a post-transcriptional down-regulator of HMG CoA reductase, the rate-limiting enzyme in the mevalonate pathway. iiarjournals.orgnih.gov By suppressing HMG CoA reductase activity, d-δ-tocotrienol can reduce the availability of isoprenoid intermediates, thereby impacting protein prenylation. iiarjournals.orgnih.gov This inhibition of the mevalonate pathway and subsequent reduction in protein prenylation, particularly of proteins like Ras, is suggested as a mechanism by which d-δ-tocotrienol suppresses cell proliferation. iiarjournals.orgnih.gov Studies have indicated that d-δ-tocotrienol can reduce Ras protein levels in certain cell lines. iiarjournals.org
Wnt/β-catenin Signaling Pathway Inhibition and β-catenin Degradation
The Wnt/β-catenin signaling pathway plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival, and its aberrant activation is frequently observed in various cancers. mdpi.comoncotarget.com In the canonical Wnt pathway, β-catenin is a core molecule whose stability is tightly regulated. oncotarget.com In the absence of Wnt ligands, β-catenin is kept at low levels through the ubiquitin-proteasome system. oncotarget.com Upon activation by Wnt proteins, β-catenin is stabilized and translocates to the nucleus, where it binds to transcription factors, influencing gene expression. mdpi.comoncotarget.com
Research suggests that this compound can modulate the Wnt/β-catenin signaling pathway. Studies have indicated that this compound, alone or in combination with other agents, can significantly inhibit intestinal adenoma formation and Wnt/β-catenin signaling. researchgate.net While some studies on other tocotrienol isoforms or mixtures have shown suppression of β-catenin expression and downstream targets like cyclin D1 and c-jun, the precise mechanisms by which this compound specifically impacts β-catenin degradation require further detailed investigation. core.ac.uk Conversely, some studies suggest that palm tocotrienol can activate the Wnt3a/β-catenin pathway in osteoblasts, promoting bone formation, highlighting potential cell-type specific effects. nih.gov
Notch Signaling Pathway Downregulation
The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions, differentiation, proliferation, and apoptosis. Aberrant Notch signaling has been implicated in the development and progression of various cancers.
Studies have demonstrated that this compound can inhibit cell proliferation, invasion, and induce apoptosis in certain cancer cells through the downregulation of the Notch-1 signaling pathway. iiarjournals.orgwayne.eduresearchgate.net This downregulation of Notch-1 by this compound has been observed in non-small cell lung cancer (NSCLC) cells. iiarjournals.orgwayne.edunih.gov The antitumor activity of this compound has been associated with a decrease in the expression of Notch-1 and its downstream target Hes-1. iiarjournals.orgwayne.edunih.gov Furthermore, the downregulation of Notch-1 by this compound may be linked to the inhibition of NF-κB signaling, as there is suggested crosstalk between the Notch-1/Hes-1 pathways and the NF-κB pathway. iiarjournals.orgnih.gov this compound has been shown to decrease NF-κB DNA-binding activity. iiarjournals.orgnih.gov
Table 1: Impact of this compound on Notch Signaling Markers in NSCLC Cells
| Marker | Effect of this compound Treatment | Reference |
| Notch-1 | Decreased Expression | iiarjournals.orgwayne.edunih.gov |
| Hes-1 | Decreased Expression | iiarjournals.orgwayne.edunih.gov |
| NF-κB DNA Binding Activity | Decreased | iiarjournals.orgnih.gov |
Endoplasmic Reticulum Stress (ERS) and Unfolded Protein Response (UPR) Induction
The endoplasmic reticulum (ER) is a crucial organelle involved in protein folding, modification, and lipid synthesis. Perturbations in ER homeostasis lead to endoplasmic reticulum stress (ERS), which triggers the unfolded protein response (UPR). The UPR is a complex signaling network aimed at restoring ER homeostasis; however, prolonged or severe ERS can lead to the induction of cell death pathways. nih.govmdpi.commdpi.com
This compound has been shown to induce ERS and activate the UPR in various cancer cell types. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov This induction of ERS is considered a key molecular mechanism contributing to the anticancer properties of tocotrienols. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net
Early ER Calcium Ion Release
One of the early events suggested to modulate or trigger ERS upon tocotrienol treatment is the release of calcium ions from the ER into the cytoplasm. nih.govresearchgate.netresearchgate.net Studies have demonstrated that α-, δ-, and γ-tocotrienols can induce an early release of ER calcium ions, occurring as early as 15 minutes after treatment. nih.gov This rapid release of calcium is suggested to serve as an early signal in triggering ERS. nih.gov The released calcium ions can potentially activate downstream effectors like calpain and caspase-12, which are involved in ERS-mediated apoptosis. nih.gov
UPR Marker Upregulation
This compound induces ERS, as evidenced by the upregulation or activation of UPR markers. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.net The UPR is mediated by three main sensors located in the ER membrane: PERK, IRE1α, and ATF6. Activation of these sensors leads to downstream signaling cascades aimed at resolving the stress. mdpi.com
Studies on this compound have shown the upregulation of several key UPR markers, including Grp78 (BiP), PERK, phosphorylated eIF2α, IRE1α, ATF4, and CHOP. nih.govmdpi.commdpi.com For instance, this compound activated caspase-4 and upregulated ERS markers such as Grp78, PERK, phospho-eIF2α, and IRE1α, as well as ERS-related apoptosis markers like ATF4 and CHOP in melanoma cells. mdpi.commdpi.com Similar observations of upregulated ERS markers (Grp78, phosphor-eIF2α, and IRE1α) and ERS-related apoptosis markers (ATF4 and CHOP) have been reported in prostate cancer cells treated with this compound. mdpi.com The induction of CHOP and ATF4 expression and their nuclear translocation have also been noted. mdpi.com
Table 2: UPR Markers Upregulated by this compound
| UPR Marker | Effect of this compound Treatment | Cell Type | Reference |
| Grp78 (BiP) | Upregulated | Melanoma, Prostate | nih.govmdpi.commdpi.com |
| PERK | Upregulated/Activated | Melanoma | nih.govmdpi.commdpi.com |
| phospho-eIF2α | Upregulated | Melanoma, Prostate | nih.govmdpi.commdpi.com |
| IRE1α | Upregulated/Activated | Melanoma, Prostate | nih.govmdpi.commdpi.com |
| ATF4 | Upregulated | Melanoma, Prostate | nih.govmdpi.commdpi.com |
| CHOP | Upregulated | Melanoma, Prostate | nih.govmdpi.commdpi.com |
| Caspase-4 | Activated | Melanoma | mdpi.commdpi.com |
Involvement of MicroRNAs in ERS Modulation
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level. Emerging evidence suggests that miRNAs are involved in modulating the ERS and UPR.
Studies have indicated the involvement of miRNAs in tocotrienol-mediated ERS. Specifically, research on δ- and γ-tocotrienols has shown that they can significantly upregulate certain miRNAs, including miR-190b, miR-215, and miR-148a, in certain cell lines. nih.govmdpi.com miR-190b has been suggested to play a role in modulating Xbp1 alternative splicing, a process regulated by the IRE1α pathway of the UPR, upon treatment with δ- and γ-tocotrienols. nih.govmdpi.com Further investigation into the specific roles of these and other miRNAs in this compound-induced ERS and their downstream effects is ongoing.
This compound: on Specific Enzymatic and Kinase Targets
This compound, a prominent member of the vitamin E family, has garnered significant scientific interest due to its diverse biological activities. Unlike its saturated counterpart, tocopherol, tocotrienols possess an unsaturated isoprenoid side chain, contributing to unique biological properties. Research into the molecular mechanisms of action of this compound has revealed its ability to modulate the activity of various enzymes and kinases involved in critical cellular processes, including inflammation, cell survival, proliferation, and angiogenesis. This article focuses specifically on the documented interactions of this compound with a selection of these key molecular targets, presenting detailed research findings where available.
Other Specific Enzymatic and Kinase Targets
12-Lipoxygenase (12-LOX) Inhibition
The 12-lipoxygenase (12-LOX) pathway has been implicated as a mediator of glutamate-induced neurodegeneration. Studies have indicated that tocotrienols can modulate 12-LOX activity. Specifically, alpha-tocotrienol (B192550), at nanomolar concentrations, has been shown to block glutamate-induced death in neuronal cells by suppressing the early activation of c-Src kinase and 12-lipoxygenase. ahajournals.orgnih.gov Research using HT4 and immature primary cortical neurons suggests a central role for 12-LOX in executing glutamate-induced neurodegeneration. nih.gov Inhibition of 12-LOX prevented glutamate-induced neurotoxicity in these models. nih.gov Furthermore, neurons isolated from 12-LOX-deficient mice demonstrated resistance to glutamate-induced death. nih.govnih.gov While much of the specific research on 12-LOX inhibition details the effects of alpha-tocotrienol, in silico docking studies have suggested that alpha-tocotrienol may impede the access of arachidonic acid to the catalytic site of 12-LOX by binding near the active site's solvent cavity opening. nih.govnih.gov Tocotrienols in general have been identified as inhibitors of 12/15-LOX. noropsikiyatriarsivi.com
c-Src Kinase Inhibition
c-Src kinase, a non-receptor tyrosine kinase, plays a significant role in various signal transduction pathways involved in cell growth, differentiation, adhesion, and transcription. nih.gov Tocotrienols, including alpha-tocotrienol, have been found to potently inhibit glutamate-induced pp60(c-Src) kinase activation in HT4 neuronal cells. ahajournals.orgnih.govcaldic.com This inhibition is considered an early event in the pathway leading to glutamate-induced neuronal death. caldic.com Studies have demonstrated that tocotrienol treatment can prevent glutamate-induced cell death, even in cells overexpressing active c-Src kinase, suggesting it either inhibits c-Src activity or regulates upstream events. caldic.com Tocotrienol-rich fractions have also been shown to inhibit glutamate-induced pp60 c-Src Kinase activation in HT4 neuronal cells. supervitamins.com.my Alpha-tocotrienol is described as a specific and potent inhibitor of c-Src kinase at nanomolar concentrations.
Cytosolic Phospholipase A2 (cPLA2) Modulation
Cytosolic phospholipase A2 (cPLA2) is an enzyme responsible for releasing arachidonic acid from membrane phospholipids, a process involved in various signaling pathways, including those leading to neurodegeneration. tandfonline.com Research indicates that nanomolar concentrations of alpha-tocotrienol can inhibit glutamate-induced activation of phospholipase A2, leading to neuroprotection. nih.gov Glutamate (B1630785) challenge has been shown to induce the release of arachidonic acid from neural cells, and this response was attenuated by alpha-tocotrienol. nih.gov Furthermore, glutamate induced time-dependent translocation and enhanced serine phosphorylation of cPLA2, effects that were significantly attenuated by nanomolar alpha-tocotrienol. nih.gov Alpha-tocotrienol is considered a specific and potent inhibitor of cPLA2 at nanomolar concentrations. The neuroprotective effects of alpha-tocotrienol in neuronal cells challenged with glutamate were associated with decreasing the release of arachidonic and docosahexaenoic acids by inhibiting the hydrolyzing effect of cPLA2. mdpi.com
Matrix Metalloproteinase (MMP) Modulation (e.g., MMP-9)
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes involved in the degradation of the extracellular matrix and play a significant role in cancer cell invasion and metastasis. nih.govnih.gov Delta-tocotrienol (B192559) has been reported to inhibit cancer cell invasion by downregulating the expression and activity of MMP-2 and MMP-9. nih.govnih.govresearchgate.net In non-small-cell lung cancer (NSCLC) cells, delta-tocotrienol inhibits invasion via the inhibition of MMP-9, often linked to the suppression of NF-κB and urokinase-type plasminogen activator (uPA) pathways. nih.govresearchgate.net Studies have shown that delta-tocotrienol treatment leads to a decrease in MMP-9 expression. iiarjournals.org The modulation of MMP-9 protein expressions and their activities is considered a potential therapeutic target for inhibiting invasion and metastasis in NSCLC. nih.gov
Detailed Research Findings on MMP-9 Modulation by Delta-Tocotrienol:
| Cell Line | Treatment | Observed Effect on MMP-9 Expression/Activity | Key Associated Pathways Modulated | Source |
| NSCLC | Delta-tocotrienol | Inhibition/Downregulation | NF-κB, uPA, Notch-1 | nih.govresearchgate.net |
| NSCLC | Delta-tocotrienol combined with Cisplatin (B142131) | Significant inhibition of expression | NF-κB | iiarjournals.org |
| HCC | Delta-tocotrienol combined with IFN-α | Enhanced decrease in MMP-9 | Not specified in snippet for this effect | researchgate.net |
Growth Factor Receptor Kinase Inhibition (e.g., EGFR)
Growth factor receptor kinases, such as the epidermal growth factor receptor (EGFR), are involved in regulating cell proliferation and survival, and their dysregulation is often linked to cancer. nih.gov Tocotrienols have been shown to modulate these pathways. Gamma-tocotrienol (B1674612) has been reported to suppress EGFR in prostate cancer cells. oup.com It has also been shown that gamma-tocotrienol can synergistically inhibit cell growth and induce apoptosis when combined with EGFR inhibitors like erlotinib (B232) and gefitinib, mediated by a reduction in ErbB2-4 levels. nih.gov Tocotrienols, but not tocopherols, have been shown to attenuate PI3K/Akt and MAPK pathways via downregulation of ErbB2 expression in pancreatic cancer cells, leading to apoptosis induction. nih.gov Delta-tocotrienol has been observed to upregulate the expression of MIG6 (mitogen-inducible gene 6) in MCF-7 breast cancer cells. iiarjournals.org MIG6 is a negative feedback regulator of EGFR, and its upregulation by delta-tocotrienol may contribute to the suppression of EGFR functions in these cells. iiarjournals.org
Hypoxia-Inducible Factor (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Regulation
Hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF) are key regulators of angiogenesis, a process critical for tumor growth and metastasis. nih.govnih.govmdpi.com Research indicates that delta-tocotrienol can suppress hypoxia-induced expression of VEGF and interleukin-8 (IL-8) in cancer cells, such as DLD-1 human colorectal adenocarcinoma cells. nih.govnih.govscispace.com This suppression occurs at both the mRNA and protein levels. nih.govnih.gov The inhibitory mechanism of delta-tocotrienol involves reducing HIF-1α protein expression or increasing HIF-1α degradation. nih.govnih.gov Gamma-tocotrienol has also been shown to decrease HIF-1α protein expression and the paracrine secretion of VEGF under both normoxic and hypoxic conditions in human gastric adenocarcinoma cells. nih.govscispace.com Tocotrienols in general have been reported to attenuate the HIF-1α regulated production of angiogenic molecules. researchgate.net
Detailed Research Findings on HIF-1α and VEGF Regulation by Delta-Tocotrienol:
| Cell Line | Condition | Treatment | Observed Effect on VEGF Expression | Observed Effect on HIF-1α Expression/Degradation | Source |
| DLD-1 | Hypoxia | Delta-tocotrienol | Suppressed (mRNA and protein) | Reduced protein expression or increased degradation | nih.govnih.govscispace.com |
| DLD-1 | Normoxia | Delta-tocotrienol | Not specified in snippet | Not specified in snippet | researchgate.net |
MicroRNA Modulation
Research indicates that this compound influences various cellular processes, including those related to cardiovascular health and cellular stress responses, through the modulation of microRNA (miRNA) expression. MicroRNAs are small, non-coding RNA molecules that play a critical role in regulating gene expression at the post-transcriptional level. By binding to target messenger RNAs (mRNAs), miRNAs can inhibit translation or promote mRNA degradation, thereby affecting the production of specific proteins.
Studies investigating the impact of this compound supplementation on hypercholesterolemic subjects have revealed its capacity to modulate the expression of several circulating miRNAs associated with cardiovascular disease and other age-related conditions. In one such study, treatment with this compound led to the upregulation of several miRNAs, including miRNA-16-1, miRNA-125a, miRNA-133, miRNA-155, miRNA-223, and miRNA-372, when compared to pre-treatment baseline levels. longdom.orgresearchgate.net Conversely, the same study reported a significant downregulation of miRNA-10b, miRNA-18a, and miRNA-214 following this compound treatment in these subjects. longdom.orgresearchgate.net These findings suggest that this compound's beneficial effects in hypercholesterolemia may be partly mediated through the regulation of these specific miRNAs. longdom.orgresearchgate.net
Beyond its effects in hypercholesterolemic individuals, this compound has also been shown to modulate miRNA expression in the context of cellular stress and apoptosis. Research involving cancer cells has demonstrated that both d- and γ-tocotrienol can significantly upregulate the expression of miR-190b. mdpi.comresearchgate.netresearchgate.netnih.gov This upregulation of miR-190b has been identified as a crucial factor in mediating tocotrienol-induced endoplasmic reticulum stress and subsequent apoptosis in certain cancer cell lines. mdpi.comresearchgate.net Further mechanistic studies, including in silico analysis and in vitro experiments involving miR-190b inhibition and overexpression, have supported the essential role of miR-190b in executing Xbp1 alternative splicing, a process involved in the unfolded protein response and apoptosis, in the context of tocotrienol treatment. mdpi.comnih.gov Inhibition of miR-190b was found to suppress tocotrienol-induced apoptosis, while its overexpression promoted it. mdpi.comresearchgate.net
Another miRNA, miR-214, which was observed to be downregulated by this compound in hypercholesterolemic subjects longdom.orgresearchgate.net, has also been noted in other contexts. For instance, miR-214-3p was reported as downregulated in hepatitis C patients receiving this compound. nih.gov
The modulation of these miRNAs by this compound highlights a complex interplay between this compound and the post-transcriptional regulatory machinery of the cell. These changes in miRNA expression profiles are believed to contribute to the observed biological activities of this compound, including its effects on inflammation, oxidative stress, and cellular fate. longdom.orgresearchgate.netmdpi.com
The following table summarizes the observed modulation of specific microRNAs by this compound based on the research findings:
| MicroRNA | Observed Modulation by this compound | Context of Study | Source(s) |
| miRNA-16-1 | Upregulated | Hypercholesterolemic subjects | longdom.orgresearchgate.net |
| miRNA-125a | Upregulated | Hypercholesterolemic subjects | longdom.orgresearchgate.net |
| miRNA-133 | Upregulated | Hypercholesterolemic subjects | longdom.orgresearchgate.netnih.gov |
| miRNA-155 | Upregulated | Hypercholesterolemic subjects | longdom.orgresearchgate.netnih.gov |
| miRNA-223 | Upregulated | Hypercholesterolemic subjects | longdom.orgresearchgate.netnih.gov |
| miRNA-372 | Upregulated | Hypercholesterolemic subjects | longdom.orgresearchgate.net |
| miRNA-10b | Downregulated | Hypercholesterolemic subjects | longdom.orgresearchgate.net |
| miRNA-18a | Downregulated | Hypercholesterolemic subjects | longdom.orgresearchgate.net |
| miRNA-214 | Downregulated | Hypercholesterolemic subjects, Hepatitis C patients | longdom.orgresearchgate.netnih.govnih.gov |
| miR-190b | Upregulated | HeLa cells (cancer model) | mdpi.comresearchgate.netresearchgate.netnih.gov |
This data underscores the significant role of miRNA modulation in the molecular mechanisms underlying the biological effects of this compound, particularly in the context of cardiovascular health and cellular stress responses.
Preclinical Investigations of Biological Activities and Underlying Mechanisms
Anti-inflammatory Mechanistic Studies
Preclinical studies have explored the anti-inflammatory effects of d-tocotrienol and the mechanisms involved. These investigations often utilize models of inflammation, such as activated macrophages and animal models of inflammatory conditions.
In Vitro Cellular Models of Inflammation (e.g., LPS-stimulated macrophages)
In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages, such as RAW264.7 cells, have demonstrated that this compound exhibits significant anti-inflammatory effects. This compound significantly inhibited LPS-stimulated nitric oxide (NO) production and the production of pro-inflammatory cytokines including TNF-α, IFN-γ, IL-1β, and IL-6.
The mechanisms underlying these effects involve the modulation of key signaling pathways. This compound was found to block the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular regulated protein kinases 1/2 (ERK1/2). It also repressed the transcriptional activations and translocations of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are closely related to downregulated cytokine expressions. Additionally, this compound affected the PPAR signal pathway and exerted an anti-inflammatory effect. Specifically, in LPS-induced macrophages, upregulation of PPARγ and PPARα by δ-tocotrienol has been reported. In LPS-stimulated 3T3-L1 adipocytes, delta-tocotrienol (B192559) significantly reduced IL-6 secretion and downregulated downstream targets of NF-κB, including macrophage inflammatory protein 2 (Mip2) and Cyclooxygenase-2 (Cox2).
Animal Models of Inflammatory Conditions
Animal studies have corroborated the in vitro findings, demonstrating the anti-inflammatory properties of tocotrienols in various disease models. Tocotrienol (B1241368) supplementation reduced heart and liver inflammation in obese rats. In a rat model of spinal cord injury (SCI), tocotrienol treatment attenuated inflammation, showing inhibited iNOS protein expression, iNOS activity, and plasma NO production, alongside reduced serum levels of NF-κB p65 subunit, TNF-α, IL-1β, and IL-6. The anti-inflammatory activity of tocotrienols has also been proposed as the main mechanism explaining the amelioration of conditions related to a diet-induced metabolic syndrome in rats.
Tocotrienols have been reported to reduce lipopolysaccharide-induced TNF-α in BALB/c mice, suggesting potential beneficial anti-inflammatory effects in atherosclerosis.
Modulation of Gut Microbiota Composition in Relation to Anti-inflammatory Effects
Emerging research suggests a link between the anti-inflammatory effects of tocotrienols and their influence on gut microbiota composition. Six relevant studies using animal models demonstrated that tocotrienol altered gut microbiota composition and exhibited strong anti-inflammatory effects. Although the specific mechanism by which this occurs was not demonstrated in these studies, tocotrienol partially restored the gut microbiota compositions of diseased rats so that they resembled those of healthy rats. This suggests that tocotrienol could exert anti-inflammatory effects partially by altering the gut microbiota composition.
Neuroprotective Mechanistic Studies
Preclinical investigations have also highlighted the neuroprotective potential of this compound, exploring its mechanisms in protecting neuronal cells and its effects in animal models of neurodegeneration and stroke.
In Vitro Neuronal Cell Protection Mechanisms against Various Neurotoxic Agents
In vitro studies using neuronal cell lines, such as hippocampal HT4 neurons and primary cortical neurons, have shown that α-tocotrienol (a related tocotrienol isomer) at nanomolar concentrations was able to block glutamate-induced neuronal cell death. This protection is achieved by suppressing early activation of c-Src kinase and the 12-lipoxygenase pathway, which is independent of its antioxidant property. Tocotrienol modulates 12-lipoxygenase, a key mediator of glutamate-induced neurodegeneration.
Nanomolar alpha-tocotrienol (B192550) protected against homocysteic acid (HCA)-induced neurotoxicity, which involves pathways akin to those induced by glutamate (B1630785). This protection was associated with lower c-Src activation and 12-Lox phosphorylation. At micromolar concentrations, alpha-tocotrienol also showed a more significant protective effect against HCA-induced loss of cell viability at a later stage and protected against linoleic acid-induced oxidative stress and cell death, suggesting both antioxidant-independent and antioxidant-dependent mechanisms may be involved depending on the concentration and the neurotoxic insult.
Studies have also investigated the protective effects of tocotrienols against other neurotoxic agents. Tocotrienols showed a protective effect on cerebellar granule cells against methylmercury (B97897) toxicity. Alpha-tocotrienol may scavenge AAPH-derived free radicals and alkoxyl radicals generated on cell membranes, suggesting a neuroprotective effect mediated by its antioxidant activity against AAPH-induced neurite degeneration.
Animal Models of Neurodegeneration and Ischemic Stroke
Animal models have been used to evaluate the neuroprotective effects of tocotrienols in conditions like neurodegeneration and ischemic stroke. Dietary supplementation studies have established that tocotrienol, fed orally, does reach the brain.
In a stroke-induced rat model, rats supplemented with tocotrienols were found to have reduced infarct volume and brain injury after stroke induction compared with matched controls. This effect was similarly demonstrated in stroke-induced canine by Rink et al., who also reported that tocotrienols were capable of preventing loss of white matter fiber tract connectivity after stroke with improved cerebrovascular collateral circulation to the ischemic area.
Oral supplementation of tocotrienol to spontaneously hypertensive rats led to increased tocotrienol levels in the brain and showed more protection against stroke-induced injury compared with matched controls. Such protection was associated with lower c-Src activation and 12-Lox phosphorylation at the stroke site.
While a study examining alpha-tocotrienol at 3 hours after cerebral ischemia induced by an embolic stroke model in rats did not find neuroprotective effects, the authors suggested this might be due to the administration time point relative to the rapid progression of neurotoxic cascades in this model.
Mechanisms of Tau Hyperphosphorylation Inhibition
Anticancer Mechanistic Studies in Preclinical Models
Preclinical studies have extensively investigated the anticancer properties of this compound, revealing a multitude of underlying mechanisms across various cancer types. These mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, migration, invasion, angiogenesis, and the targeting of cancer stem cells.
In Vitro Cancer Cell Line Studies (Proliferation, Apoptosis, Migration, Invasion)
In vitro studies using various cancer cell lines have demonstrated that this compound inhibits cell proliferation and induces apoptosis. This has been observed in cell lines from cancers such as pancreatic, lung, colon, and breast. mdpi.commdpi.comoncotarget.comresearchgate.netum.edu.mynih.govgoogle.comnih.govmdpi.commdpi.comresearchgate.net
Mechanisms of proliferation inhibition and apoptosis induction by tocotrienols, including this compound, are diverse. They can involve the activation of apoptotic signaling pathways, including both intrinsic and extrinsic pathways. mdpi.commdpi.comnih.govmdpi.com Tocotrienols have been shown to alter the ratio of Bax to Bcl-2, induce mitochondrial disruption, cytochrome c release, and activate caspases, such as caspase-3, caspase-7, and caspase-9. mdpi.commdpi.comscispace.com Some studies suggest that tocotrienol-induced apoptosis can be mediated through endoplasmic reticulum stress, leading to the upregulation of death receptors like DR5, which is dependent on JNK and p38 MAPK activation. mdpi.comnih.govscispace.com
Furthermore, this compound has been shown to inhibit cancer cell migration and invasion in various cell lines, including non-small cell lung cancer (NSCLC) and pancreatic cancer cells. mdpi.comoncotarget.comiiarjournals.orgnih.gov These effects are often associated with the downregulation of key molecules involved in these processes, such as Matrix Metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA). mdpi.comiiarjournals.orgnih.gov Inhibition of the Notch-1 and NF-κB pathways has also been implicated in the suppression of migration and invasion by this compound in NSCLC cells. mdpi.comiiarjournals.orgnih.gov
Here is a summary of findings from in vitro studies:
| Cancer Type (Cell Lines) | Observed Effects (Proliferation, Apoptosis, Migration, Invasion) | Key Mechanisms Involved | Citations |
| Pancreatic Cancer (MiaPaCa-2, L3.6pl, PANC-1) | Inhibits proliferation, induces apoptosis, inhibits migration and invasion. oncotarget.comgoogle.com | Induction of p27Kip1, G1 cell cycle arrest, suppression of NF-κB activity, inhibition of migration and invasion. oncotarget.comgoogle.comtocotrienol.orgnih.govresearchgate.net | oncotarget.comgoogle.comtocotrienol.orgnih.govresearchgate.net |
| Non-Small Cell Lung Cancer (A549, H1299, H1650) | Inhibits proliferation, induces apoptosis, inhibits migration and invasion. iiarjournals.orgnih.gov | Downregulation of Notch-1, NF-κB, Hes-1, Survivin, Bcl-2, MMP-9, VEGF; Upregulation of cleaved Caspase-3 and PARP. iiarjournals.orgnih.gov | iiarjournals.orgnih.gov |
| Colon Cancer (HT29, HCT116, DLD-1, Caco2) | Inhibits proliferation, induces apoptosis. um.edu.mymdpi.commdpi.com | Induction of apoptosis via caspase-3 and caspase-9 activation; Modulation of COX-2 and nitric oxide levels. um.edu.mymdpi.commdpi.com | um.edu.mymdpi.commdpi.com |
| Breast Cancer (MCF-7, MDA-MB-231, ZR-75-1) | Inhibits proliferation, induces apoptosis. nih.govnih.govmdpi.comresearchgate.net | Estrogen-independent mechanisms, caspase-7 activation, PARP cleavage, modulation of genes related to cell growth and death. nih.govmdpi.comresearchgate.net | nih.govmdpi.comresearchgate.net |
| Melanoma (A375) | Targets cancer stem cells, reduces spheroid formation. mdpi.comresearchgate.net | Targeting of the CSC subpopulation. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Chronic Myeloid Leukemia (K562) | Induces apoptosis. mdpi.comnih.gov | Activation of both extrinsic and intrinsic apoptotic pathways. mdpi.comnih.gov | mdpi.comnih.gov |
Cancer Stem Cell (CSC) Targeting Mechanisms (Viability, Self-renewal, Pluripotency Factor Expression)
This compound has demonstrated the ability to target cancer stem cells (CSCs), which are often associated with tumor initiation, progression, and resistance to therapy. oup.comgoogle.com Studies have shown that this compound can inhibit the viability, survival, and self-renewal capacity of CSCs. google.com This has been observed in CSCs derived from various cancers, including pancreatic and melanoma. oncotarget.comresearchgate.netgoogle.com
Mechanistically, this compound suppresses CSC self-renewal and tumorigenicity through the inactivation of signaling pathways such as the PI3/AKT/β-catenin pathway. oup.comresearchgate.net It can also inhibit the expression of pluripotency-associated transcription factors like Oct4 and Sox2 in pancreatic cancer stem-like cells. oncotarget.comgoogle.com In melanoma CSCs, this compound treatment reduced the expression of the ABCG2 marker and induced disaggregation of melanospheres. researchgate.net The inhibition of Wnt/β-catenin signaling is also reported as a mechanism by which this compound targets CSCs. google.com
Mechanisms of Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. mdpi.comresearchgate.net Preclinical studies indicate that this compound possesses anti-angiogenic properties. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govnhri.org.tw
The anti-angiogenic effects of this compound are mediated through several mechanisms. It can inhibit the proliferation, migration, and tube formation of endothelial cells, such as human umbilical vein endothelial cells (HUVECs). researchgate.netresearchgate.netnih.govnhri.org.tw This inhibition is partly associated with the regulation of growth factor-dependent signaling pathways, including the PI3K/PDK/Akt pathway. researchgate.netnhri.org.tw this compound has been shown to suppress the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2) and inhibit the activation of downstream signals like extracellular signal-regulated kinase (ERK) and Akt. researchgate.netnih.govnhri.org.tw Furthermore, this compound can reduce the expression of pro-angiogenic factors like VEGF and MMP-9. iiarjournals.orgresearchgate.netresearchgate.netnih.govmdpi.com
Synergistic Actions with Other Anticancer Agents in In Vitro and Animal Models
This compound has demonstrated synergistic effects when combined with other anticancer agents in preclinical studies. google.commdpi.comoup.comresearchgate.net This synergistic action can enhance the effectiveness of conventional chemotherapies and potentially lower their effective doses. google.comiiarjournals.org
For example, this compound has been shown to augment the antitumor activity of gemcitabine (B846) in pancreatic cancer models, both in vitro and in vivo. google.comtocotrienol.orgresearchgate.netoup.com This synergy is associated with the suppression of NF-κB activity and the expression of NF-κB transcriptional targets involved in cell survival. researchgate.net In NSCLC cells, the combination of this compound and cisplatin (B142131) resulted in a significant inhibition of cell growth, migration, invasiveness, and induction of apoptosis compared to single agents, linked to the inhibition of NF-κB activity and downregulation of Notch-1. iiarjournals.org Synergy has also been observed with combinations of this compound and other agents like atorvastatin (B1662188) and celecoxib (B62257) in colon cancer cells. oup.com
Organ-Specific Cancer Models and Their Mechanistic Investigations (e.g., Pancreatic, Lung, Colon, Breast)
Preclinical investigations have explored the effects of this compound in various organ-specific cancer models, elucidating mechanisms specific to those cancer types.
Pancreatic Cancer: this compound has shown significant activity against pancreatic cancer cells and cancer stem-like cells. oncotarget.comgoogle.comtocotrienol.orgnih.govresearchgate.net Mechanisms include inhibition of cell proliferation, induction of apoptosis, and suppression of migration and invasion. oncotarget.comgoogle.com Specific mechanisms identified involve the induction of p27Kip1-dependent cell cycle arrest via an E2F-1-dependent mechanism and the suppression of NF-κB activity. tocotrienol.orgnih.govresearchgate.net It also targets pancreatic cancer stem-like cells by inhibiting their viability, self-renewal, and expression of pluripotency factors like Oct4 and Sox2. oncotarget.comgoogle.com
Lung Cancer: In NSCLC models, this compound inhibits proliferation, migration, invasion, and induces apoptosis. iiarjournals.orgnih.gov The underlying mechanisms involve the downregulation of the Notch-1 and NF-κB pathways, leading to decreased expression of downstream targets such as Hes-1, Survivin, Bcl-2, MMP-9, and VEGF. iiarjournals.orgnih.gov
Colon Cancer: Studies in colon cancer cell lines demonstrate that this compound inhibits proliferation and induces apoptosis. um.edu.mymdpi.commdpi.com Mechanisms include the activation of caspases (caspase-3, caspase-9) and modulation of inflammatory mediators like COX-2 and nitric oxide. um.edu.mymdpi.commdpi.com Synergy with other agents has also been observed in colon cancer models. oup.com
Breast Cancer: this compound has shown antiproliferative and proapoptotic effects in breast cancer cell lines. nih.govnih.govmdpi.comresearchgate.net These effects can occur through estrogen-independent mechanisms and involve the activation of caspases and modulation of genes related to cell growth and death. nih.govmdpi.comresearchgate.net The binding of specific tocotrienol forms to ERβ has also been suggested to play a role in altering cell morphology and inducing apoptosis in ERβ-expressing breast cancer cells. nih.gov
Here is a table summarizing the mechanistic investigations in organ-specific cancer models:
| Organ-Specific Cancer Model | Key Mechanisms Investigated | Citations |
| Pancreatic Cancer | p27Kip1 induction, E2F-1 pathway, NF-κB suppression, targeting CSCs (viability, self-renewal, Oct4/Sox2 expression), inhibition of migration/invasion. oncotarget.comgoogle.comtocotrienol.orgnih.govresearchgate.net | oncotarget.comgoogle.comtocotrienol.orgnih.govresearchgate.net |
| Lung Cancer | Notch-1 downregulation, NF-κB inhibition, Hes-1, Survivin, Bcl-2, MMP-9, VEGF modulation, induction of apoptosis. iiarjournals.orgnih.gov | iiarjournals.orgnih.gov |
| Colon Cancer | Caspase activation (caspase-3, caspase-9), modulation of COX-2 and nitric oxide, synergy with other agents. um.edu.mymdpi.commdpi.comoup.com | um.edu.mymdpi.commdpi.comoup.com |
| Breast Cancer | Estrogen-independent mechanisms, caspase activation, gene modulation, potential interaction with ERβ. nih.govnih.govmdpi.comresearchgate.net | nih.govnih.govmdpi.comresearchgate.net |
Cardioprotective and Anti-Atherogenic Mechanistic Studies
Preclinical research has investigated the mechanisms by which this compound may exert cardioprotective and anti-atherogenic effects, focusing on its influence on lipid metabolism and the reduction of atherosclerotic lesions in animal models.
Mechanisms of Lipid Metabolism Modulation
Studies have indicated that tocotrienols, including this compound, can modulate lipid metabolism. A key mechanism identified is the suppression of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. researchgate.netnih.govsupervitamins.com.my This inhibition occurs through mechanisms distinct from those of statins, involving increasing the conversion of farnesyl diphosphate (B83284) to farnesol, which in turn accelerates the degradation of HMG-CoA reductase, and potentially through post-transcriptional regulation inhibiting the translation of HMG-CoA reductase mRNA. researchgate.net This modulation of HMG-CoA reductase activity contributes to the observed hypocholesterolemic effects of tocotrienols in preclinical models. researchgate.netnih.govsupervitamins.com.my Additionally, tocotrienols have been suggested to influence triglyceride synthesis, potentially by modulating lipogenic gene expression, although more in vivo and human studies are needed to confirm this mechanism. nih.gov
Mechanistic Insights into Atherosclerotic Lesion Reduction in Animal Models
Investigations in animal models have demonstrated that tocotrienols can reduce the formation of atherosclerotic lesions. nih.govoup.comspringermedizin.denih.govfoodandnutritionresearch.net These anti-atherogenic effects are attributed, in part, to the antioxidant and anti-inflammatory properties of tocotrienols. nih.govoup.comspringermedizin.denih.govfoodandnutritionresearch.net Oxidative stress and inflammation are significant factors in the development of atherosclerosis. nih.govfoodandnutritionresearch.net Tocotrienols have been shown to reduce oxidative stress markers and inflammatory cytokine expression in vitro and in animal models. nih.govfoodandnutritionresearch.net For instance, palm-derived tocotrienol-rich fraction reduced the expression of IL-6 in the aorta of rabbits with established atherosclerosis. nih.govfoodandnutritionresearch.net Furthermore, tocotrienols may modulate PPAR activity, which is suggested as another important aspect of their activity in preventing atherosclerosis. nih.govspringermedizin.de The ability of tocotrienols to penetrate tissues with saturated fatty layers more efficiently than tocopherols (B72186) due to their unsaturated side chains may contribute to their potent antioxidant activity in lipid environments relevant to atherosclerosis. foodandnutritionresearch.net
Bone Health and Osteoporosis Mechanistic Studies
Preclinical studies have extensively investigated the potential of tocotrienols, including this compound, to influence bone health and mitigate osteoporosis through various mechanisms affecting bone remodeling.
Regulation of Osteoblast Differentiation and Osteoclast Formation in In Vitro Models
In vitro studies have shown that tocotrienols can regulate the differentiation of osteoblasts (bone-forming cells) and the formation of osteoclasts (bone-resorbing cells). Tocotrienols have been reported to promote osteoblast differentiation and bone formation activity in cultured systems. frontiersin.orgresearchgate.net Specifically, gamma- and delta-tocotrienol have shown prominent bone anabolic effects by increasing osteoblast differentiation and enhancing bone microstructure in vitro. researchgate.net This is supported by observations of increased alkaline phosphatase (ALP) activity and osteocalcin (B1147995) expression in osteoblast cultures treated with these isomers. researchgate.net d-δ-tocotrienol has also been shown to induce mineralized nodule formation and the expression of differentiation marker genes in preosteoblasts. researchgate.net
Conversely, tocotrienols suppress osteoclast formation and differentiation. frontiersin.orgmdpi.comnih.govresearchgate.netresearchgate.net This suppression may be mediated by the regulation of key signaling pathways, including the reduction of RANKL expression in osteoblasts, which contributes to less osteoclast formation in co-cultures of osteoblasts and bone marrow cells. mdpi.com The suppression of osteoclast formation by tocotrienols might also involve the modulation of the MAPK and NF-κB pathways. mdpi.com
Mechanisms of Bone Resorption Suppression in Animal Models
Animal models of osteoporosis have provided in vivo evidence for the bone-protective effects of tocotrienols, including the suppression of bone resorption. Studies in osteopenic rats have shown that tocotrienol supplementation decreases osteoclast number and bone erosion. nih.govdovepress.com This reduction in osteoclast activity contributes to a decrease in bone resorption activity. dovepress.com The regulation of the RANKL/OPG ratio is suggested as a mechanism by which tocotrienols inhibit osteoclast formation and resorption activity in vivo. nih.govmdpi.com Tocotrienols have been shown to up-regulate OPG mRNA and down-regulate RANKL mRNA in bone tissue. mdpi.com
Furthermore, the mevalonate (B85504) pathway, which provides substrates for small guanosine (B1672433) triphosphate-binding proteins involved in regulating osteoblasts and osteoclasts, may also be a target for tocotrienol-mediated bone resorption suppression. researchgate.netresearchgate.net Tocotrienol-mediated downregulation of HMG-CoA reductase, the rate-limiting enzyme in this pathway, may contribute to the regulation of these bone cells. researchgate.netresearchgate.netresearchgate.net
Preservation of Joint Structure in Animal Models of Arthritis
Preclinical studies in animal models of arthritis, including rheumatoid arthritis (RA) and osteoarthritis (OA), suggest that tocotrienols can help preserve joint structure. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgnih.gov In models of RA, tocotrienols have been reported to prevent joint deterioration and reduce degenerative histological changes at the joint, such as joint space narrowing and inflammation. researchgate.netnih.gov This protective effect is linked to their anti-inflammatory properties and their ability to attenuate osteoclastogenesis associated with RA. researchgate.netresearchgate.netnih.gov
Research Methodologies for D Tocotrienol Analysis
Extraction and Isolation Techniques in Research Settings
Extracting d-tocotrienol from its source matrix is a critical initial step in its analysis. Given that tocotrienols are lipophilic compounds, extraction methods typically involve organic solvents.
Solvent Extraction: This is a widely used and relatively simple procedure for isolating tocopherols (B72186) and tocotrienols from samples such as tissues and oilseeds. aocs.org The choice of solvent is crucial and needs optimization based on the specific matrix to achieve optimal yields. aocs.org Examples of solvents used include hexane (B92381), mixtures of hexane and ethanol (B145695), chloroform (B151607) and methanol, and methanol. aocs.org In some cases, alkaline hydrolysis, either at room temperature or through faster, more efficient hot methods, can be employed prior to solvent extraction to improve the release of tocols from complex matrices by weakening interactions and softening the matrix. aocs.org Antioxidants like ascorbic acid or pyrogallol (B1678534) are commonly added during saponification to prevent oxidation. aocs.org Following saponification, solvent mixtures such as hexane and ethyl acetate, heptane (B126788) and ethyl acetate, or hexane and ethanol are often used for extraction. aocs.org Direct solvent extraction methods, such as a one-step equilibrium direct solvent extraction using 2-propanol, have also been developed for rapid screening of tocotrienols in matrices like rice bran. acs.org
Supercritical Fluid Extraction (SFE): As an alternative to traditional solvent extraction, supercritical fluid extraction (SFE) can be employed to extract tocols. aocs.org SFE utilizes a substance in its supercritical state, most commonly carbon dioxide (scCO2), which possesses properties between a liquid and a gas, allowing it to penetrate the matrix effectively and dissolve the target compounds. nih.gov The addition of co-solvents such as ethanol, acetone, or isopropanol (B130326) to scCO2 can enhance the extraction yield of tocotrienols by increasing the polarity of the supercritical fluid mixture. mpob.gov.my Research has explored the use of scCO2 extraction for obtaining tocotrienol-rich extracts from sources like annatto (B74696) seeds, investigating the influence of pressure and temperature on yield and composition. mdpi.com SFE offers the advantage of avoiding harmful organic solvents in the final product to a greater extent than traditional solvent extraction.
Chromatographic Analytical Methods
Chromatographic techniques are indispensable for separating this compound from other compounds present in the extracted sample, allowing for its specific detection and quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
HPLC is the most widely used technique for the analysis of tocols, including this compound. aocs.org Both normal-phase (NP) and reversed-phase (RP) chromatography are applied. aocs.org Tocols are stable under HPLC conditions and are easily dissolved in appropriate solvents. aocs.org A variety of detectors can be coupled with HPLC for tocol (B1682388) analysis. aocs.org
UV-Vis Detection: Tocols absorb UV light between 290-300 nm. aocs.org However, the maximal absorbances are relatively small, making UV absorption suitable for detecting and quantifying tocols primarily in samples with high tocol concentrations, such as vegetable oils. aocs.orgcore.ac.uk UV-Vis detection can also be used in conjunction with other detectors like FLD or mass spectrometry. core.ac.uk
Mass Spectrometry (MS): Mass spectrometry is a powerful detection technique used for the identification and quantification of tocols, including this compound. aocs.orgingentaconnect.com LC-MS can be used to confirm the identities of tocols. aocs.org Different ionization techniques, such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), have been applied. aocs.orgingentaconnect.com Negative ion APCI has been found to be a suitable choice for detecting and quantifying tocopherols. aocs.org Characteristic fragment ions can be used as selective markers to identify metabolites. nih.gov HPLC-MS and HPLC-NMR coupling have been employed to investigate vitamin E homologues in extracts, utilizing techniques like Coordination Ion Spray (CIS) for ionization. acs.org
HPLC methods have been developed and validated for the simultaneous determination of tocopherols and tocotrienols in various matrices, including food samples, chicken meat, cereals, and rice bran, often employing FLD or UV-Vis detection. sigmaaldrich.com Normal-phase HPLC with fluorescence detection is a sensitive and specific method for the simultaneous evaluation of tocopherol and tocotrienol (B1241368) isomers in human serum. nih.gov
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) is another valuable chromatographic technique used for the analysis and separation of tocols. oup.com SFC can offer faster separations and higher precision compared to normal-phase liquid chromatography and utilizes less harmful solvents. lcms.cz It is a versatile tool for separations that were traditionally performed by normal-phase LC. lcms.cz SFC has been applied to separate and quantify individual vitamin E compounds, including this compound, in matrices like palm oil. scirp.orgresearchgate.net SFC coupled with UV detection has been used for the isolation and analysis of minor components, including vitamin E isomers, from crude palm oil and residual oil from palm-pressed fiber. researchgate.net
Other Chromatographic Approaches
Besides HPLC and SFC, other chromatographic techniques have been employed in the research and analysis of tocotrienols.
Thin Layer Chromatography (TLC): TLC is an older but still widely used chromatographic technique for the identification, isolation, purification, and quantification of various substances, including tocotrienols from plant origins. nih.gov TLC methods have been developed for the isolation, purification, and quantification of tocotrienols. nih.gov While TLC is effective for separating many vitamin E isomers, a primary disadvantage is its inability to separate γ-tocopherol and β-tocotrienol in some systems. cerealsgrains.org Instrumental TLC methods have been developed for the direct determination of tocopherols and tocotrienols. researchgate.net Visualization on TLC plates is often carried out under UV light. nih.gov
Column Chromatography (CC): Liquid-solid column chromatography has been utilized for the identification and isolation of tocotrienols. nih.gov CC can separate undesirable impurities with high precision. nih.gov It can be used as a purification step after initial extraction.
Spectroscopic Analytical Techniques
Spectroscopic methods provide complementary information for the analysis and characterization of this compound.
Near-Infrared (NIR) Spectroscopy Applications
While the provided search results did not yield specific details on the direct application of Near-Infrared (NIR) spectroscopy solely for the analysis of this compound, spectroscopic methods in general, such as UV-Vis, are used for detection in conjunction with chromatographic techniques as mentioned in section 5.2.1. UV spectra can be used for identification purposes by comparing them with authentic standards. core.ac.uk
Data Tables:
While the search results provided detailed findings within the text, they did not consistently present data in a format easily convertible into structured, interactive data tables covering multiple parameters across different studies for this compound specifically. The data on extraction yields or chromatographic conditions varied significantly based on the matrix and the specific analytical goal of each study. However, some examples of data mentioned include:
Linear ranges for FLD detection of tocols: 0.1 to 5 µg/mL (r² > 0.992), 0.01 to 50 µg/g (r² > 0.995), 10 to 100 ng (r² > 0.99), and 3-4 ng to 2000 ng on column (r² > 0.99). aocs.org
SFC purification of palm tocols: 20% purity in one step (16-31 g/kg/min specific production rate), increasing to 70% purity with pre-treatment (446.8-844.6 g/kg/min specific production rate). researchgate.net
Tocol concentration after calcium hydroxide (B78521) treatment and hexane extraction: 128 ± 0.4 mg/g (12.8%). nih.gov
Detection limits for tocopherols and tocotrienols by HPLC-FLD/UV-Vis in cereals ranged from 0.2 µg/g to 1.60 µg/g. nih.gov
Due to the varied nature and context-specificity of the numerical data presented across different studies and matrices, a single, comprehensive interactive data table covering all aspects of this compound analysis across diverse research findings is not feasible based on the provided snippets.
Mid-Infrared (MIR) Spectroscopy Applications
Mid-Infrared (MIR) spectroscopy is a valuable technique employed in the analysis of vitamin E compounds, including tocopherols and tocotrienols. mdpi.comnih.govresearchgate.net This non-destructive and rapid method provides insights into the molecular composition of samples by analyzing fundamental vibrations. nih.govmdpi.com
MIR analysis is capable of revealing fundamental C-H vibrations characteristic of vitamin E, typically observed in the range of 2700–3250 cm⁻¹. mdpi.comnih.govresearchgate.net The MIR spectrum, particularly within the 400–4000 cm⁻¹ range, serves as a molecular fingerprint that can be utilized for qualitative analysis and confirming the presence of vitamin E derivatives like this compound. mdpi.comnih.govresearchgate.netmdpi.com
While Near-Infrared (NIR) spectroscopy has demonstrated higher predictive accuracy for the quantitative determination of individual vitamin E derivatives in certain applications, such as encapsulated powders, MIR spectroscopy remains a useful complementary technique for confirmation and provides essential structural information through its analysis of fundamental vibrations. mdpi.comnih.gov The combination of MIR spectroscopy with chemometric techniques offers a fast and accurate approach for food analysis and quality assurance. nih.govmdpi.com
Quantitative and Qualitative Characterization in Complex Biological Matrices (e.g., Food Samples, Animal Tissues, Cell Cultures)
The quantitative and qualitative characterization of this compound in complex biological matrices such as food samples, animal tissues, and cell cultures presents analytical challenges due to the complexity of these matrices and the lipophilic nature of tocotrienols. ingentaconnect.comnih.govaocs.org A variety of analytical techniques and sample preparation methods have been developed and applied for this purpose. ingentaconnect.comnih.govaocs.orgnih.govkoreascience.krpsu.eduresearchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely utilized method for both qualitative and quantitative analysis of tocotrienols in biological samples. ingentaconnect.comaocs.orgresearchgate.netopenagrar.de Coupling HPLC with fluorescence detection (FLD) is often preferred for its enhanced sensitivity and selectivity, which are crucial when analyzing complex biological matrices. aocs.orgopenagrar.de Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed, particularly when dealing with complex samples where matrix effects from endogenous compounds like cholesterol, fatty acids, and triacylglycerols can interfere with the analysis. ingentaconnect.comnih.gov Pre-separation techniques, such as lipophilic gel chromatography, can be implemented to mitigate these matrix effects. ingentaconnect.com
Sample preparation is a critical step and varies significantly depending on the biological matrix. Common methods include direct solvent extraction and saponification (alkali hydrolysis). ingentaconnect.comaocs.orgnih.govkoreascience.krpsu.eduresearchgate.netopenagrar.deresearchgate.net Saponification is frequently applied to animal tissues and animal-derived food samples to release tocotrienols from their lipid matrices. ingentaconnect.comnih.govkoreascience.krpsu.educambridge.org Direct solvent extraction is also a common approach for extracting tocotrienols from food and tissue samples. aocs.orgkoreascience.krresearchgate.net
Research findings illustrate the application of these methods in characterizing this compound in various biological contexts:
Animal Tissues: Studies in mice have investigated the levels and distribution of this compound in tissues such as the liver, pancreas, and tumor tissue following oral administration. nih.gov These studies have shown that detectable levels of this compound can be achieved in these tissues, with varying concentrations depending on the tissue type and duration of administration. nih.gov For instance, after repeated feeding in mice, this compound was found to be more concentrated in the pancreas compared to tumor or liver tissues. nih.gov HPLC with fluorescence detection was used to determine this compound levels in plasma and tissues, with a reported linear range for calibration curves in plasma and tissues. nih.gov
| Tissue Type (Mouse) | Peak Tissue Concentration (nmol/g) (Single 100 mg/kg oral dose) | Time to Reach Peak Concentration (Tmax) | Concentration (nmol/g) (6 weeks feeding, 100 mg/kg oral dose) |
| Liver | 14 ± 2 nih.gov | 2 h nih.gov | Significantly increased compared to vehicle (p < 0.05) nih.gov |
| Pancreas | 32 ± 4 nih.gov | 8 h nih.gov | Significantly increased compared to vehicle (p < 0.001) nih.gov |
| Tumor | Not reported for single dose | Not reported for single dose | 41 ± 3.5 nih.gov (Significantly increased compared to vehicle (p < 0.05) nih.gov) |
Food Samples: Analytical methods have been applied to quantify tocotrienols, including this compound, in food sources like rice bran. acs.org A rapid screening method involving one-step equilibrium direct solvent extraction followed by normal phase HPLC has been developed for analyzing tocotrienol-rich rice bran. acs.org This method demonstrated high extraction rates for tocotrienols and tocopherols. acs.org
Cell Cultures: Characterization of this compound in cell cultures involves assessing its effects on cellular processes such as cell growth, viability, and apoptosis. mdpi.comresearchgate.netnih.goviiarjournals.org Techniques like MTT assay, Annexin V/PI staining, and RT-PCR are commonly used in these studies. nih.goviiarjournals.orgnih.gov Research has shown that this compound can inhibit the growth of certain cancer cell lines and induce apoptosis. nih.goviiarjournals.org Studies also investigate the molecular mechanisms, including the modulation of gene expression and signaling pathways, using techniques like real-time quantitative PCR. iiarjournals.orgnih.gov For example, this compound treatment has been shown to significantly increase miR-34a expression in certain cancer cell lines in a dose- and time-dependent manner. nih.gov
Future Directions in D Tocotrienol Academic Research
Elucidation of Unexplored Upstream Molecular Regulatory Events
While studies have demonstrated that d-tocotrienol can influence various cellular processes, the initial upstream molecular events triggering these effects remain largely unknown. Research indicates that this compound can induce endoplasmic reticulum stress (ERS), leading to the unfolded protein response (UPR) and subsequent apoptosis nih.govresearchgate.net. Early events suggested to modulate or trigger ERS include ER calcium ion release, increased ceramide levels, proteasomal inhibition, and upregulation of microRNA-190b nih.govresearchgate.net. Specifically, early ER calcium ion release has been observed as early as 15 minutes after exposure to tocotrienols, potentially serving as an initial signal for triggering ERS nih.gov. Further investigation is needed to fully understand how this compound initiates these upstream signals and the precise sequence of molecular events that follow nih.govresearchgate.net. The role of miRNAs in regulating Xbp1 alternative splicing via d- and γ-tocotrienol-mediated ERS has also been reported, suggesting that microRNAs may play a role in these upstream regulatory events nih.gov. However, the specific upstream molecular mechanisms responsible for activating key UPR sensors like PERK and IRE1 are not yet fully understood nih.gov.
Identification of Novel Specific Cellular and Enzymatic Targets
Identifying the specific cellular and enzymatic targets of this compound is crucial for understanding its precise mechanisms of action. While this compound is known to affect multiple signaling pathways, including PI3K/AKT, NF-κB, and MAPK, the direct molecular targets mediating these effects are still being explored mdpi.comnih.gov. Computational approaches, such as virtual target screening, molecular docking, and cheminformatics, are being utilized to predict potential binding partners for this compound researchgate.netsciencerepository.orgsciencerepository.org. One computational study identified estrogen receptor-beta as a potential cellular target that has been previously shown to bind this compound and elicit a cellular response researchgate.netsciencerepository.org.
Research has shown that this compound can inhibit the expression of HMGCR enzyme, which is involved in cholesterol synthesis researchgate.net. This inhibition appears to play a role in its effect on cancer cell growth and survival oup.com. This compound has also been shown to induce the expression of the transcription factor EGR-1, which in turn upregulates the pro-apoptotic protein Bax in pancreatic cancer cells, suggesting EGR-1 as a novel target nih.gov. The modulation of apoptosis-related proteins like Bax and Bcl-2 is a key aspect of this compound's anticancer activity nih.govmdpi.com.
Further research is needed to confirm computationally predicted targets through experimental validation and to identify other novel specific cellular and enzymatic interactions that mediate the diverse biological effects of this compound.
Investigation of Interplay Between Multiple Signaling Pathways
This compound is recognized for its ability to modulate multiple signaling pathways involved in cell survival, proliferation, and death mdpi.comoup.com. Future research should focus on comprehensively investigating the complex interplay between these pathways in response to this compound treatment. Studies have shown that this compound can simultaneously activate cell death programs and downregulate prosurvival pathways such as NF-κB, PI3K/Akt, Wnt, and MAPKs mdpi.com. For instance, suppression of the PI3K/Akt pathway by d- and γ-tocotrienol in pancreatic cancer cells has been linked to the modulation of downstream targets like mTOR, S6 kinase, GSK-3β, and FOXO3 mdpi.com.
The interplay between endoplasmic reticulum stress and other signaling pathways, such as MAPK (JNK and p38 MAPK), also warrants further investigation nih.govmdpi.com. Understanding how this compound orchestrates changes across multiple interconnected pathways will provide a more complete picture of its biological activity and potential therapeutic applications.
Investigative Strategies for Enhanced Molecular Delivery to Target Tissues
A significant challenge in translating the promising in vitro findings of this compound to clinical applications is its limited bioavailability and efficient delivery to target tissues aocs.orgtandfonline.com. This compound is poorly absorbed from dietary sources and rapidly metabolized aocs.org. While studies indicate that tocotrienols can accumulate in various organs, including adipose tissue, liver, and heart, the mechanisms of transport beyond alpha-tocopherol (B171835) transfer protein (α-TTP) are not fully understood mdpi.comresearchgate.net. This compound has a higher affinity for α-TTP compared to some other tocotrienol (B1241368) isomers, which may influence its plasma duration and biotransformation wikipedia.org.
Future research needs to focus on developing and evaluating advanced delivery systems to enhance the bioavailability and targeted delivery of this compound. Strategies being explored include the use of self-emulsifying drug-delivery systems, nanoparticles, microemulsions, and liposomes nih.govaocs.orgtandfonline.comresearchgate.net. Nano-emulsified systems have shown promise for topical delivery against skin carcinomas, demonstrating enhanced cytotoxic profiles compared to control formulations tandfonline.com. Further investigation into these and other novel delivery approaches is crucial for improving the therapeutic efficacy of this compound in vivo.
Biomarker Discovery for Mechanistic Validation in Research
Identifying and validating biomarkers is essential for monitoring the biological effects of this compound, confirming its mechanisms of action, and assessing treatment response in research studies. Biomarkers can provide insights into the modulation of specific signaling pathways, induction of apoptosis, or changes in the tumor microenvironment. For example, in studies investigating the effects of this compound in pancreatic cancer, researchers are using pancreatic tumor cell survival and NF-κB signaling components as intermediate biomarkers psu.edu.
Future research should aim to discover novel and specific biomarkers that can reliably indicate this compound's activity at a molecular level. This could involve exploring changes in gene expression (mRNA and miRNA), protein levels, enzymatic activity, or metabolic profiles in response to this compound treatment moffitt.orgresearchgate.netanncaserep.com. The identification of robust biomarkers will be critical for validating mechanistic findings from preclinical studies and for potentially guiding future clinical investigations.
Comparative Mechanistic Studies Across Tocotrienol Isoforms
While this compound has shown unique and potent biological activities, comparative mechanistic studies across all tocotrienol isoforms (alpha, beta, gamma, and delta) are needed to fully understand the subtle differences in their mechanisms of action and relative potencies. Although tocotrienols share a basic structure, variations in methyl group positions on the chromanol ring lead to distinct biological activities mdpi.comwikipedia.orgmdpi.com.
Research indicates that the different tocotrienol isoforms can have varying effects on specific targets and pathways. For instance, while d- and γ-tocotrienol have shown potent anticancer properties by influencing mitochondrial metabolism and inducing cell death, their precise interactions with specific mitochondrial components may differ mdpi.com. Comparative studies have also highlighted differences in the ability of various tocotrienols to modulate inflammatory markers or exert neuroprotective effects supervitamins.com.mynih.govnih.govf1000research.com.
Q & A
What molecular mechanisms underlie d-Tocotrienol-induced cell-cycle arrest in pancreatic cancer cells?
Answer:
this compound induces G1-phase arrest in pancreatic cancer cells (e.g., MIAPaCa-2, BxPC-3) by upregulating the CDK inhibitor p27Kip1. Key methodologies include:
- siRNA Knockdown : Depleting p27Kip1 via siRNA abolishes this compound’s anti-proliferative effects, confirming its dependency on p27Kip1 .
- Western Blot Analysis : Demonstrates inhibition of Ras-MEK-ERK signaling, reducing phosphorylation of downstream effectors (e.g., ERK) and promoting nuclear localization of p27Kip1 .
- Luciferase Reporter Assays : Reveal E2F-1-mediated transcriptional activation of the p27Kip1 promoter, linking this compound to transcriptional regulation .
Basic Focus : Mechanistic insights into cell-cycle arrest.
Advanced Consideration : Investigate cross-talk between E2F-1 feedback loops and p27Kip1 stability using proteasome inhibitors or kinase activity assays.
How does this compound modulate hematopoietic recovery in radiation-exposed models?
Answer:
In CD2F1 mice and human CD34+ cells, this compound (300 mg/kg, administered 24h pre-irradiation) enhances survival by:
- Activating ERK/mTOR Pathways : Promotes phosphorylation of mTOR and downstream targets (e.g., 4EBP-1, S6 ribosomal protein), critical for cell survival and DNA repair .
- Reducing γ-H2AX Foci : Indicates attenuation of DNA double-strand breaks via immunofluorescence and flow cytometry .
- Hematological Analysis : Restores leukocyte/neutrophil counts and bone marrow clonogenicity post-irradiation .
Basic Focus : Radioprotective efficacy and dosing.
Advanced Consideration : Optimize post-irradiation administration windows (e.g., 6h post-exposure) and validate ERK/mTOR inhibition using siRNA or pharmacological blockers (e.g., rapamycin).
What experimental models are optimal for studying this compound’s antitumor effects?
Answer:
- In Vitro : Pancreatic cancer lines (MIAPaCa-2, SW1990) and p27Kip1-knockout mouse embryonic fibroblasts (MEFs) to isolate mechanism-specific effects .
- In Vivo : Xenograft models using MIAPaCa-2 cells to assess tumor growth inhibition and p27Kip1 nuclear localization via immunohistochemistry .
- Ex Vivo : Human CD34+ hematopoietic progenitors for radioprotection studies, combining clonogenic assays and CBC profiling .
Basic Focus : Model selection criteria.
Advanced Consideration : Compare interspecies pharmacokinetics (e.g., murine vs. human CYP450 metabolism) using HPLC-based plasma concentration analyses .
How can researchers resolve contradictions in this compound’s modulation of Ras signaling?
Answer:
Conflicting data exist on whether this compound inhibits Ras prenylation via HMG-CoA reductase suppression. Key approaches include:
- Mevalonate Rescue Experiments : Supplementation with mevalonate fails to reverse this compound’s effects in MIAPaCa-2 cells, suggesting alternative Ras-independent pathways .
- Kinase Activity Profiling : Use phospho-specific antibodies or multiplex assays to quantify Ras effector pathways (e.g., RAF, PI3K/AKT) under this compound treatment .
- Meta-Analysis : Apply heterogeneity metrics (e.g., I²) to reconcile variability across studies, as outlined in Cochrane guidelines .
Advanced Focus : Pathway crosstalk and data heterogeneity.
What biomarkers are validated for assessing this compound activity in early-phase trials?
Answer:
- p27Kip1 Nuclear Localization : Immunohistochemistry or subcellular fractionation to confirm tumor-suppressive compartmentalization .
- ERK Phosphorylation Status : Western blot or ELISA to monitor pathway inhibition in PBMCs or tumor biopsies .
- Hematological Parameters : CBC counts (e.g., neutrophils, platelets) as surrogates for hematopoietic recovery in radioprotection studies .
Basic Focus : Biomarker identification.
Advanced Consideration : Develop multiplex assays combining p27Kip1, ERK, and mTOR targets for high-throughput validation in clinical cohorts.
How does this compound’s pharmacokinetics influence experimental design?
Answer:
- Dose Optimization : Preclinical studies use 15–50 µM (in vitro) and 300 mg/kg (in vivo), with Cmax and Tmax calculated via HPLC .
- Solubility Challenges : Ethanol or DMEM-based formulations are critical for in vitro stability; consider lipid nanoparticles for enhanced bioavailability .
- Toxicology Thresholds : No observed toxicity at 3200 mg/day in murine models, supporting safe dosing escalations .
Advanced Focus : Formulation improvements and interspecies scaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
